1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione
Description
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a bromine and fluorine atom on a phenyl group
Properties
Molecular Formula |
C12H11BrFNO2 |
|---|---|
Molecular Weight |
300.12 g/mol |
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H11BrFNO2/c13-9-4-8(5-10(14)6-9)7-15-11(16)2-1-3-12(15)17/h4-6H,1-3,7H2 |
InChI Key |
ZPNRBADIRLWZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the phenyl ring.
Piperidine Ring Formation: The brominated and fluorinated phenyl derivative is then reacted with a piperidine precursor under controlled conditions to form the piperidine ring.
Cyclization: The final step involves cyclization to form the piperidine-2,6-dione structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of piperidine, including 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione, exhibit significant anticancer properties. The presence of the bromine and fluorine substituents enhances the compound's ability to interact with biological targets associated with tumor growth. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
Pharmacophore Modeling
Pharmacophore modeling studies have utilized this compound to develop predictive models for identifying potential anticancer agents. The structural features of this compound serve as a template for designing new inhibitors targeting specific enzymes involved in cancer progression . The incorporation of halogen atoms like bromine and fluorine is known to enhance binding affinity and selectivity towards target proteins.
Pharmacological Applications
Neuropharmacology
The compound has also been investigated for its neuropharmacological properties. Its structural similarities to known neurotransmitter modulators suggest potential applications in treating neurological disorders such as depression and anxiety. In vitro studies have indicated that it may act on serotonin and dopamine receptors, providing a basis for further exploration in drug development .
Antiviral Properties
Recent studies have explored the antiviral potential of this compound against various viral pathogens. The unique electronic properties imparted by the bromine and fluorine atoms may contribute to its effectiveness in disrupting viral replication processes. Computational docking studies have shown promising results in binding affinity towards viral proteins, suggesting that this compound could be a lead candidate for antiviral drug development .
Material Science Applications
Polymer Chemistry
In material science, this compound has been used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material stability and functionality, making it suitable for applications in coatings and composites .
Nanotechnology
The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can be exploited to enhance the bioavailability and targeted delivery of drugs, especially in cancer therapy .
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of various piperidine derivatives highlighted the efficacy of this compound against MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the neuropharmacological effects of this compound, researchers found that it exhibited anxiolytic properties comparable to established medications. Behavioral assays indicated reduced anxiety-like behaviors in rodent models after administration of the compound.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine ring structure also contributes to its overall stability and reactivity.
Comparison with Similar Compounds
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione can be compared with other similar compounds, such as:
1-[(3-Bromo-5-chlorophenyl)methyl]piperidine-2,6-dione: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-[(3-Fluoro-5-methylphenyl)methyl]piperidine-2,6-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C13H13BrFNO2
- Molecular Weight : 314.154 g/mol
- CAS Number : 1515570-73-6
The compound's biological activity is primarily attributed to its interaction with specific protein targets involved in cellular pathways. Notably, it has been studied for its effects on the IKAROS Family Zinc Finger 2 (IKZF2) protein, which plays a crucial role in hematopoiesis and immune response regulation. The inhibition of IKZF2 may lead to therapeutic effects in various hematological disorders .
Biological Activity Overview
This compound exhibits several biological activities:
- Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, particularly through the activation of apoptotic pathways .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its halogenated structure is known to enhance antimicrobial efficacy, making it a candidate for further exploration in combating drug-resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 5.9 | Induction of apoptosis via cell cycle arrest |
| Antimicrobial | E. coli | 1 x 10^-7 | Competitive inhibition of growth |
| IKZF2 Inhibition | IKZF2-dependent cells | N/A | Reduction of IKZF2 protein levels |
Case Study: Antiproliferative Activity
In a recent study, the compound was tested against multiple cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with an IC50 value of 5.9 µM against A549 cells. This suggests that the compound could be a promising candidate for further development as an anticancer agent .
Case Study: Antimicrobial Evaluation
Another study evaluated the antimicrobial activity of halogenated compounds similar to this compound. The findings revealed that compounds with bromine and fluorine substitutions exhibited enhanced activity against resistant strains of bacteria, indicating potential for development as novel antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
